molecular formula C9H11N3NaO7P B097449 Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt CAS No. 15718-51-1

Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt

Cat. No. B097449
CAS RN: 15718-51-1
M. Wt: 327.16 g/mol
InChI Key: SQOIXCJUYWSZDW-IAIGYFSYSA-M
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Description

Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt is a nucleotide compound that has been studied in various contexts, including its molecular structure, interaction with enzymes, and chemical properties. The compound is a derivative of cytidine monophosphate (CMP) and is involved in several biochemical processes.

Synthesis Analysis

The synthesis of cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt can be associated with enzymatic reactions. For instance, cytidylate cyclase is an enzyme that catalyzes the conversion of cytidine triphosphate (CTP) to cyclic CMP, which is a related compound. This enzyme has been found in various tissues and has a sharp pH optimum of 7.0-7.5, with activity being stimulated by Fe2+ and Mn2+ ions .

Molecular Structure Analysis

The molecular structure of the sodium salt of cytidine 2',3'-phosphate has been characterized using monoclinic crystals. The structure reveals that the nucleotides are stacked into an antiparallel stranded ribbon with the bases 3.3 angstroms apart. One ribose ring is planar, while the other is puckered, and the phosphorus atoms in the five-membered ester rings are also puckered toward the sugars .

Chemical Reactions Analysis

The hydrolysis of cytidine cyclic 2',3'-phosphate has been studied to understand the nonenzymatic reaction mechanisms. The reaction shows first-order dependence on hydroxide concentration and second-order dependence on hydrogen ion concentration. Bifunctional catalysis by imidazole suggests the involvement of both protonated and neutral forms of the catalyst . Additionally, the equilibrium constant of the hydrolysis reaction has been determined, providing insight into the thermodynamics of the reaction .

Physical and Chemical Properties Analysis

The interaction of cytidine 5'-monophosphate (CMP) with gold surfaces has been studied, indicating that CMP is chemisorbed on the surface at positive potentials. The chemisorption is suggested to occur through the N3 atom of the pyrimidine ring . Furthermore, the hydrated form of sodium cytidine-5'-monophosphate has been crystallized, revealing the presence of two independent anions, four cations, and 13 water molecules in the asymmetric unit .

properties

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOIXCJUYWSZDW-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

633-90-9 (Parent)
Record name Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601035991
Record name Cytidine 2':3'-cyclic monophosphate monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclic cytidylic acid

CAS RN

15718-51-1
Record name Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 2':3'-cyclic monophosphate monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
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